molecular formula C28H31IO5 B12820687 Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside

Cat. No.: B12820687
M. Wt: 574.4 g/mol
InChI Key: ZONZORQBUQHJKK-UHFFFAOYSA-N
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Description

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is a synthetic organic compound with the molecular formula C28H31IO5 and a molecular weight of 574.46 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl group at the sixth position is replaced by an iodine atom, and the hydroxyl groups at the second, third, and fourth positions are protected by benzyl groups. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the second, third, and fourth positions of glucopyranoside are protected using benzyl groups. This is achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.

    Iodination: The hydroxyl group at the sixth position is replaced by an iodine atom through an iodination reaction. This can be done using reagents like iodine and triphenylphosphine in the presence of imidazole.

    Methylation: The anomeric hydroxyl group is methylated to form the final product. This is typically achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as protection-deprotection strategies and selective functional group transformations, are applied.

Chemical Reactions Analysis

Types of Reactions

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, to form new derivatives.

    Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions to modify the compound’s properties.

    Deprotection: The benzyl groups can be removed through hydrogenolysis to yield the free hydroxyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Hydrogen gas in the presence of palladium on carbon catalyst.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Deprotection: Formation of the free hydroxyl glucopyranoside.

Scientific Research Applications

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Biology: As a probe to study carbohydrate-protein interactions and glycosylation processes.

    Medicine: Potential use in the development of glycosylated drugs and as a precursor for radiolabeled compounds in imaging studies.

    Industry: Limited industrial applications, primarily used in research and development settings.

Mechanism of Action

The mechanism of action of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is primarily related to its ability to undergo various chemical transformations. The iodine atom at the sixth position makes it a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of different functional groups. The benzyl-protected hydroxyl groups provide stability during synthetic transformations and can be selectively removed to yield free hydroxyl groups for further modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is unique due to the presence of the iodine atom, which allows for versatile chemical modifications. Its benzyl-protected hydroxyl groups provide stability and selectivity during synthetic transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(iodomethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31IO5/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-28H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONZORQBUQHJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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